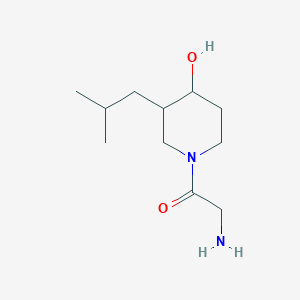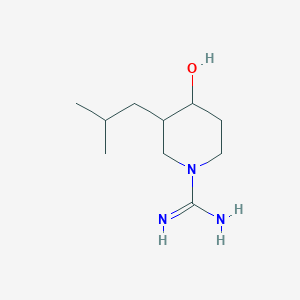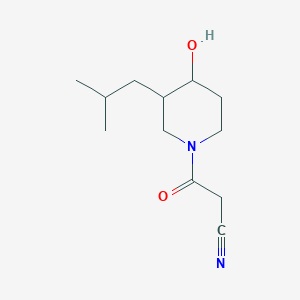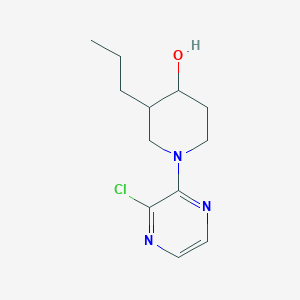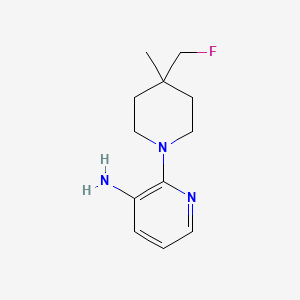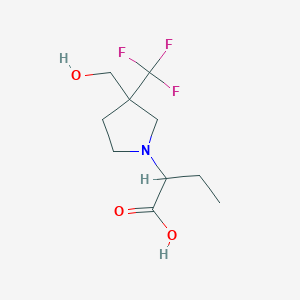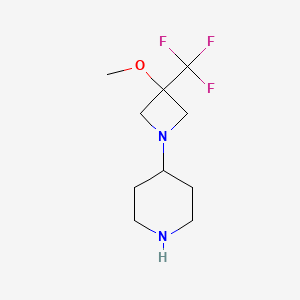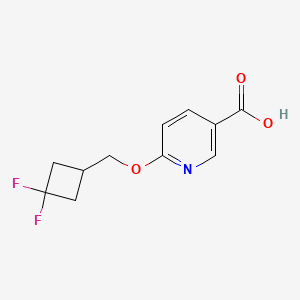
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid
Overview
Description
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid is a novel nicotinic acid derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol
Preparation Methods
The synthesis of 6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . The preparation process may include steps such as the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to form 3,3-difluorocyclobutanol or -cyclobutanone . Further synthetic routes and reaction conditions are tailored to achieve the desired nicotinic acid derivative.
Chemical Reactions Analysis
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, and difluoromethylation reagents for introducing difluoromethyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound’s unique chemical properties make it valuable in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific receptors and enzymes, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid can be compared with other similar compounds, such as:
6-(Trifluoromethyl)nicotinic acid: This compound contains a trifluoromethyl group instead of the difluorocyclobutyl group, leading to different chemical and biological properties.
6-(3,5-Dicarboxylphenyl)nicotinic acid: This compound has additional carboxyl groups, which may influence its reactivity and applications
Properties
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)3-7(4-11)6-17-9-2-1-8(5-14-9)10(15)16/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYIKBIBRUGKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
